molecular formula C21H33NO B4709452 [4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol

[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol

Cat. No. B4709452
M. Wt: 315.5 g/mol
InChI Key: SRVANNIPQOGQHZ-UHFFFAOYSA-N
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Description

[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol, also known as BCPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to reduce the production of certain cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of [4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol is that it has been found to have low toxicity in animal studies. However, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on [4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol. One area of research could focus on elucidating its mechanism of action. Another area of research could focus on developing new drugs based on this compound for the treatment of pain and inflammation. Additionally, this compound could be studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Scientific Research Applications

[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol has been studied for its potential applications in various fields of science. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

[4-benzyl-1-(3-cyclopentylpropyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO/c23-18-21(17-20-9-2-1-3-10-20)12-15-22(16-13-21)14-6-11-19-7-4-5-8-19/h1-3,9-10,19,23H,4-8,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVANNIPQOGQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCN2CCC(CC2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24799029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol
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[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol
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[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol
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[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol
Reactant of Route 6
[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol

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